Methyl furan-3-carboxylate
Overview
Description
Mechanism of Action
Mode of Action
It is hypothesized that the compound may interact with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and van der Waals forces. These interactions could potentially lead to changes in the conformation and function of the target molecules .
Biochemical Pathways
The biochemical pathways affected by Methyl furan-3-carboxylate are currently unknown . Furanic compounds are known to be involved in various biological transformations
Pharmacokinetics
The compound’s molecular weight (12611), density (117), and solubility in organic solvents suggest that it may have good bioavailability .
Result of Action
Furanic compounds are known to have various biological activities, suggesting that this compound may also have significant effects at the molecular and cellular levels .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include temperature, pH, and the presence of other molecules in the environment . For instance, the compound’s boiling point (64°C/4mmHg) and flash point (58.6°C) suggest that it may be stable under normal physiological conditions but could be affected by high temperatures .
Biochemical Analysis
Biochemical Properties
Furan derivatives have been extensively studied and are known to interact with various enzymes and proteins . The nature of these interactions often involves binding to active sites, leading to enzyme inhibition or activation .
Cellular Effects
Furan derivatives have been shown to have effects on various types of cells and cellular processes . For instance, some furan derivatives have been found to exhibit cytotoxic activity on cancer cells .
Molecular Mechanism
Furan derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Furan derivatives have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
Furan derivatives have been studied for their effects at different dosages in animal models .
Metabolic Pathways
Furan derivatives are known to be involved in various metabolic pathways .
Transport and Distribution
Furan derivatives have been studied for their interactions with transporters and binding proteins, as well as their effects on localization or accumulation .
Subcellular Localization
Furan derivatives have been studied for their subcellular localization and effects on activity or function .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl furan-3-carboxylate can be synthesized through several methods. One common approach involves the esterification of furan-3-carboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Industrial Production Methods: In industrial settings, this compound is often produced via the catalytic hydrogenation of furfural, a biomass-derived compound. The process involves the reduction of furfural to furfuryl alcohol, followed by oxidation to furan-3-carboxylic acid, and subsequent esterification with methanol.
Chemical Reactions Analysis
Types of Reactions: Methyl furan-3-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form furan-3-carboxylic acid.
Reduction: Reduction reactions can convert it to furan-3-methanol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Furan-3-carboxylic acid.
Reduction: Furan-3-methanol.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl furan-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex furan derivatives and heterocyclic compounds.
Biology: It is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Research has explored its potential as an intermediate in the synthesis of drugs with antimicrobial, anti-inflammatory, and anticancer properties.
Industry: It is used in the production of polymers, resins, and other materials with desirable chemical properties.
Comparison with Similar Compounds
Furan-3-carboxylic acid: The parent acid form of methyl furan-3-carboxylate.
Furan-2-carboxylate: A similar ester with the carboxylate group at the second position.
Furan-2,5-dicarboxylate: A compound with two carboxylate groups at the second and fifth positions.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other furan derivatives. Its ester group at the third position allows for selective reactions and functionalization, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
methyl furan-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O3/c1-8-6(7)5-2-3-9-4-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKHQSQYLKSSYIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00871954 | |
Record name | Methyl furan-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00871954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1334-76-5, 13129-23-2 | |
Record name | Methyl furoate (mixed isomers) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001334765 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 3-furoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013129232 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 3-furoate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=305748 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl furan-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00871954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 3-Furancarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL 3-FUROATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V05P3H54N5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes the 2,5-peroxide of methyl furan-3-carboxylate a useful starting material in organic synthesis?
A1: The research demonstrates that the 2,5-peroxide of this compound (1) can be transformed into various other compounds with different functional groups depending on the reaction conditions. [] For example, in apolar solvents, it rearranges to form a diepoxide (3), while in basic solvents, it forms a Δ2-butenolide (4). [] This versatility makes it a valuable building block for synthesizing more complex molecules, particularly those similar to biologically active natural products. []
Q2: What are the potential implications of this research for medicinal chemistry?
A2: While the abstract doesn't delve into specific biological activities, it highlights that the synthesized compounds are structurally related to molecules with known biological activity. [] This suggests that further modifications and investigations into the derivatives of this compound could lead to the discovery of new drugs or lead compounds for pharmaceutical development.
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